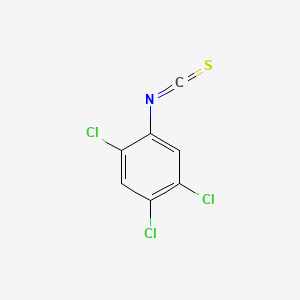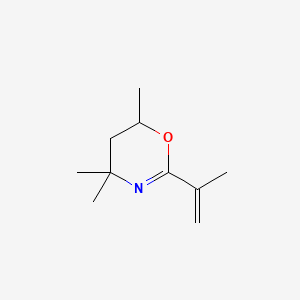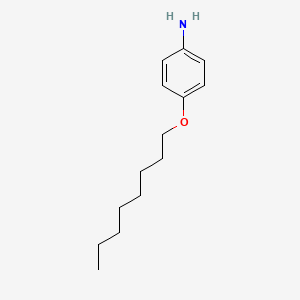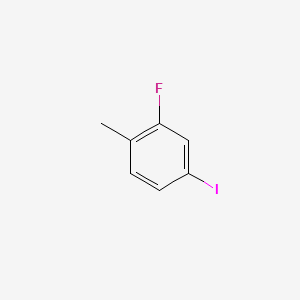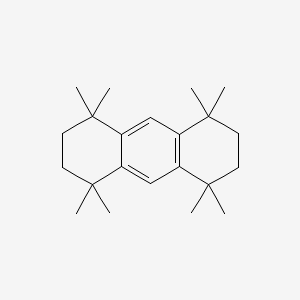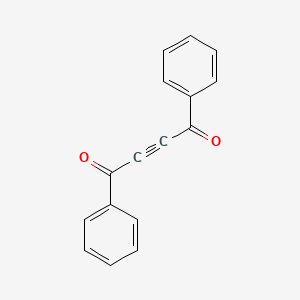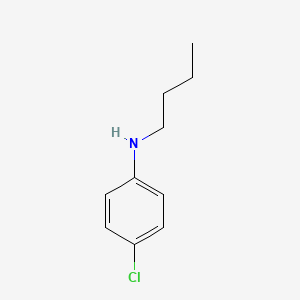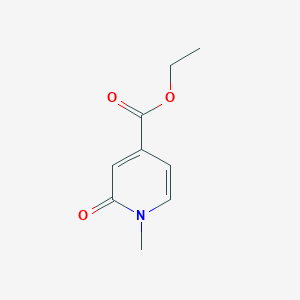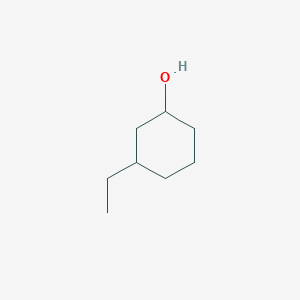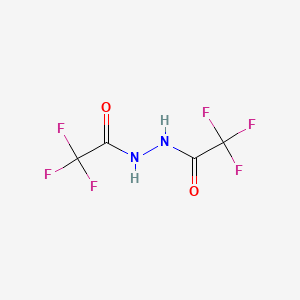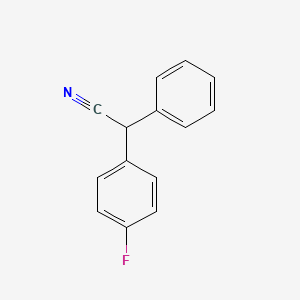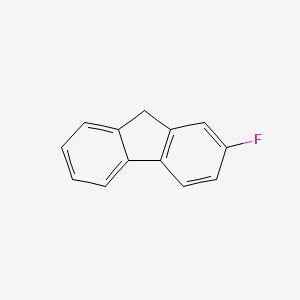
2-Fluorofluorene
Overview
Description
2-Fluorofluorene is an organic compound with the molecular formula C₁₃H₉F and a molecular weight of 184.21 g/mol . It is a derivative of fluorene, where one hydrogen atom is replaced by a fluorine atom at the second position. This compound appears as a colorless or pale yellow solid and is known for its use as an intermediate in organic synthesis and as a fluorescent dye in various applications .
Synthetic Routes and Reaction Conditions:
Hydrogen Fluoride Reaction: One common method to synthesize this compound involves reacting fluorene with hydrogen fluoride.
Palladium-Catalyzed Fluorination: Another method involves using palladium as a catalyst.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, where the fluorine atom can be replaced by other functional groups.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and chromium trioxide are often used as oxidizing agents in reactions involving this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Fluorofluorene exerts its effects is primarily through its interaction with specific molecular targets:
Comparison with Similar Compounds
Fluorene: The parent compound of 2-Fluorofluorene, fluorene, lacks the fluorine atom but shares a similar structure.
2-Chlorofluorene: This compound is similar to this compound but has a chlorine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts.
Fluorescence Properties: The fluorine atom also enhances the compound’s fluorescence, making it more suitable for applications in imaging and diagnostics.
Properties
IUPAC Name |
2-fluoro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKIZQTUUCRVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286915 | |
| Record name | 2-Fluorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-43-1 | |
| Record name | 343-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known spectroscopic characteristics of 2-fluorofluorene?
A1: NMR spectroscopy is a valuable tool for characterizing this compound. A study [] has reported the complete 1H, 13C, and 19F NMR chemical shifts, along with various coupling constants (1J(H,C), nJ(C,F), nJ(H,F), and nJ(H,H)) for this compound. This data assists in understanding its structure and properties compared to the parent compound, fluorene. You can find the detailed spectroscopic data in the referenced research article: [] Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy.
Q2: How is this compound synthesized?
A2: One method to synthesize this compound involves a ring expansion reaction starting with a specifically substituted xanthene derivative. This method was employed in a study focusing on the Wagner-Meerwein rearrangement. [] Further details about the reaction conditions and yields can be found in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II
Q3: Has this compound been used as a building block for other compounds?
A3: Yes, research indicates that this compound can be used as a starting material to synthesize more complex molecules. For example, it was successfully utilized as an intermediate in the synthesis of 2-fluorophenanthrene. [] This highlights its potential utility in organic synthesis for developing novel compounds. You can find further details about this synthesis in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

